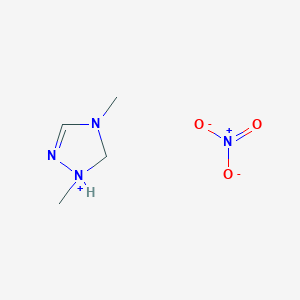
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with hydrazine derivatives, followed by nitration to introduce the nitrate group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems helps in scaling up the production while ensuring safety and quality control.
Análisis De Reacciones Químicas
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparación Con Compuestos Similares
1,4-Dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium nitrate can be compared with other triazole derivatives such as:
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Used in catalysis and as a precursor for the synthesis of other heterocyclic compounds.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
828268-67-3 |
|---|---|
Fórmula molecular |
C4H10N4O3 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium;nitrate |
InChI |
InChI=1S/C4H9N3.NO3/c1-6-3-5-7(2)4-6;2-1(3)4/h3H,4H2,1-2H3;/q;-1/p+1 |
Clave InChI |
XDOKITHQEBQPNK-UHFFFAOYSA-O |
SMILES canónico |
C[NH+]1CN(C=N1)C.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















